REACTION_SMILES
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[CH3:3][O:4][c:5]1[cH:6][c:7]2[c:11]([cH:12][c:13]1[CH3:14])[NH:10][C:9](=[O:15])[C:8]2=[O:16].[Na+:23].[OH-:22].[OH:1][OH:2].[S:17]([OH:18])(=[O:19])(=[O:20])[OH:21]>>[CH3:3][O:4][c:5]1[cH:6][c:7]([C:8]([OH:16])=[O:18])[c:11]([NH2:10])[cH:12][c:13]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1C)NC(=O)C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)O)c(N)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |